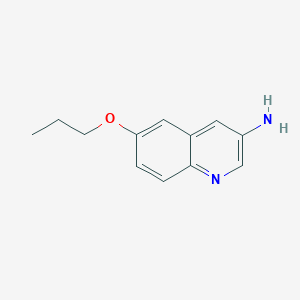
6-Propoxyquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by a quinoline ring substituted with a propoxy group at the 6-position and an amino group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxyquinolin-3-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions. For instance, 6-chloroquinoline can be reacted with propanol in the presence of a base to yield 6-propoxyquinoline.
Amination: The final step involves the introduction of the amino group at the 3-position. This can be achieved through direct amination reactions using ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the 3-amino and 6-propoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Propoxyquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Propoxyquinolin-3-amine is largely dependent on its interaction with biological targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases. The propoxy and amino groups enhance binding affinity and specificity to these targets, leading to the modulation of cellular pathways involved in DNA replication and repair.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinolin-3-amine: Similar structure with a methoxy group instead of a propoxy group.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness: 6-Propoxyquinolin-3-amine is unique due to the presence of both the propoxy and amino groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-propoxyquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-5-15-11-3-4-12-9(7-11)6-10(13)8-14-12/h3-4,6-8H,2,5,13H2,1H3 |
InChI Key |
JBTWCOMPRIGAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


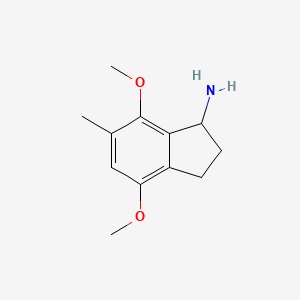
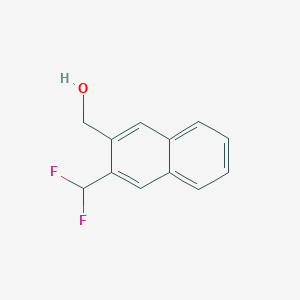

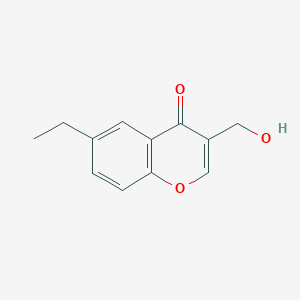
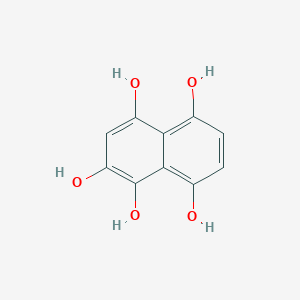
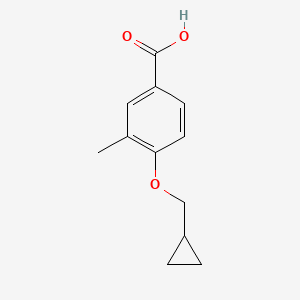
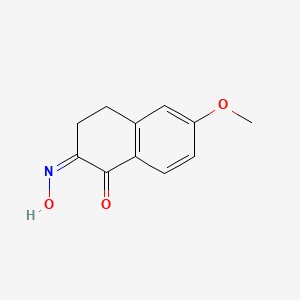
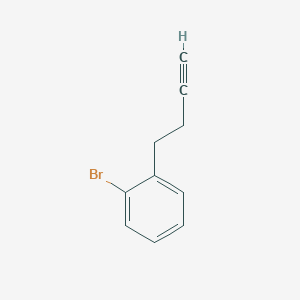
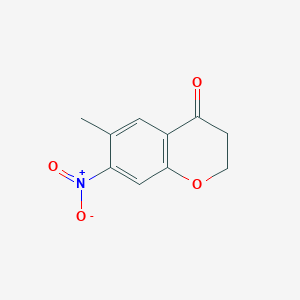
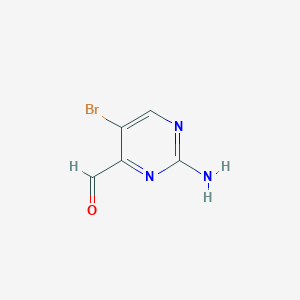
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
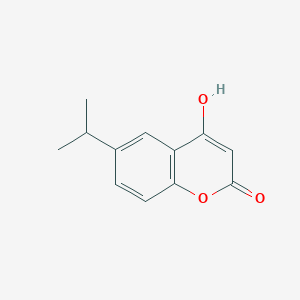
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
